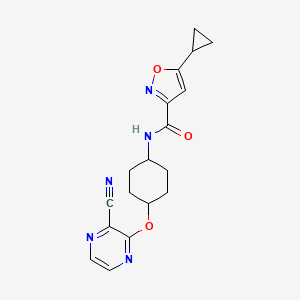

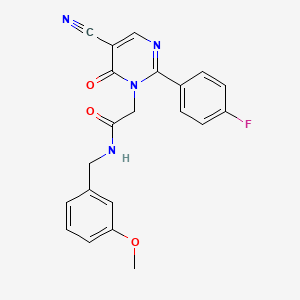

![molecular formula C20H20BrN5 B2469426 3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-56-6](/img/structure/B2469426.png)

3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

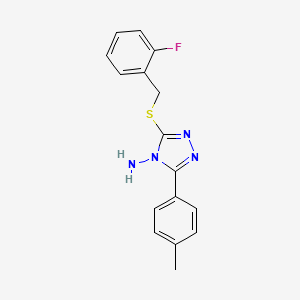

The compound “3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a pentyl group, a triazolo ring, and a quinazolin-5-amine ring .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, related compounds such as triazoloquinazolines are typically synthesized through multi-step reactions involving nucleophilic substitution, cyclization, and other transformations .

Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of multiple ring systems. The π-π interactions between the heterocyclic part and π-donating substituents could influence its molecular properties .

Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions. For instance, the bromophenyl group might undergo nucleophilic aromatic substitution, and the amine group might participate in condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the bromine atom might increase its molecular weight and polarity .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in the creation of various polymers .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds and their aromatic character .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is useful in various fields such as drug delivery and biomaterials .

Chemical Biology

1,2,3-triazoles are used in chemical biology, a scientific discipline spanning the fields of chemistry and biology . They are used to explore and study the biological systems using chemical techniques, tools, and methods .

Fluorescent Imaging

1,2,3-triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological targets .

Materials Science

1,2,3-triazoles have found applications in materials science . They can be used in the synthesis of various materials due to their high chemical stability and strong dipole moment .

Mechanism of Action

Target of Action

Similar compounds, such as n-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, have shown promising anti-hiv and antibacterial activities . Therefore, it’s plausible that this compound may also target HIV proteins or bacterial cells.

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets (possibly hiv proteins or bacterial cells) and induce changes that inhibit their function .

Biochemical Pathways

Given its potential anti-hiv and antibacterial activities, it may affect pathways related to viral replication or bacterial growth .

Result of Action

Based on the activities of structurally similar compounds, it can be inferred that it might inhibit the function of its targets, leading to a decrease in hiv replication or bacterial growth .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3-bromophenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN5/c1-2-3-6-12-22-19-16-10-4-5-11-17(16)26-20(23-19)18(24-25-26)14-8-7-9-15(21)13-14/h4-5,7-11,13H,2-3,6,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPQBFQQXCWAFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate](/img/structure/B2469347.png)

![7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2469353.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)

![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)